Diethyl mesoxalate CAS number and molecular weight specifications
Diethyl mesoxalate CAS number and molecular weight specifications
An In-depth Technical Guide to Diethyl Mesoxalate for Advanced Organic Synthesis
Introduction: The Unique Reactivity of a C3 Synthon
In the landscape of organic synthesis, the pursuit of efficiency and molecular complexity from simple, readily available starting materials is a paramount goal. Diethyl mesoxalate (DEM), also known as diethyl ketomalonate, stands out as a uniquely versatile C3 building block. Its structure, featuring a central ketone flanked by two ester functionalities, creates a highly electrophilic center, paving the way for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of diethyl mesoxalate, moving beyond simple specifications to elucidate the principles behind its reactivity and its application in the synthesis of complex molecules, particularly those relevant to pharmaceutical and agrochemical research. For professionals in drug development, understanding the nuances of this reagent is key to unlocking novel synthetic pathways to bioactive compounds.[2]
Core Specifications and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting. Diethyl mesoxalate is a moisture-sensitive liquid whose properties are critical for handling, storage, and reaction setup.[3][4] On exposure to humid air, it readily forms a crystalline dihydrate, a transformation that can impact its reactivity and must be considered during experimental design.[5]
| Identifier / Property | Specification | Source(s) |
| CAS Number | 609-09-6 | [2][3][6] |
| Molecular Formula | C₇H₁₀O₅ | [3][7] |
| Molecular Weight | 174.15 g/mol | [2][6] |
| IUPAC Name | Diethyl 2-oxopropanedioate | [6] |
| Common Synonyms | Diethyl ketomalonate, Diethyl oxomalonate, Mesoxalic acid diethyl ester | [4] |
| Appearance | Clear, colorless to yellow-green liquid | [2][3][4] |
| Density | ~1.142 g/mL at 25 °C | [2][4] |
| Boiling Point | 208-210 °C at 760 mmHg | [2][3] |
| Refractive Index | n20/D ~1.415 | [2][3] |
| Solubility | Fully miscible with water; soluble in ethanol, ether, chloroform | [3][4][5] |
| Sensitivity | Moisture Sensitive | [3][4][5] |
| Storage Conditions | Store under an inert atmosphere at room temperature or refrigerated (0-8 °C) | [2][3][8] |
The Causality of Reactivity: An Electronic Perspective
The synthetic utility of diethyl mesoxalate stems directly from its electronic structure. The central carbonyl group is rendered exceptionally electrophilic due to the powerful electron-withdrawing inductive effects of the two adjacent ester groups. This polarization creates a highly reactive site for nucleophilic attack, enabling reactions with a wide variety of nucleophiles, including those typically considered weak, such as acid amides.[1] This unique electronic arrangement is the causal factor behind its diverse applications in carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Electronic structure of Diethyl Mesoxalate highlighting its electrophilicity.
Key Synthetic Applications in Drug Discovery
Diethyl mesoxalate serves as a linchpin in the synthesis of numerous molecular scaffolds of pharmaceutical interest. Its ability to participate in diverse reaction classes makes it an invaluable tool for medicinal chemists.
Heterocycle Synthesis: A Gateway to Bioactive Cores
The construction of heterocyclic rings is a cornerstone of drug discovery. Diethyl mesoxalate is a premier precursor for nitrogen-containing heterocycles. Its reaction with binucleophilic reagents, such as diamines, provides a direct and efficient route to important scaffolds like pyrazines and imidazoles.[1][2] A notable example is its use in a streamlined synthesis of the core structure of Favipiravir, an antiviral agent.[1]
Caption: General workflow for pyrazine synthesis using Diethyl Mesoxalate.
Pericyclic Reactions: Building Complexity Efficiently
As a highly electron-deficient substrate, diethyl mesoxalate is an exceptional reactant in pericyclic reactions.
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Diels-Alder Reactions : It functions as a potent dienophile, reacting with electron-rich dienes in [4+2] cycloadditions to rapidly generate complex, six-membered oxygenated heterocycles.[4][5] This strategy provides access to dihydropyran structures that are otherwise challenging to synthesize.
-
Ene Reactions : With alkenes possessing an allylic hydrogen, diethyl mesoxalate acts as an enophile, leading to the formation of highly functionalized 1-hydroxy-1-alkylmalonic esters.[4][5]
The choice to employ diethyl mesoxalate in these reactions is driven by its high reactivity, which often allows for milder reaction conditions and high regioselectivity, preserving sensitive functional groups elsewhere in the molecule.
Carbonyl and Condensation Chemistry
The electrophilic ketone is central to a host of classical and modern named reactions:
-
Aldol and Baylis-Hillman Reactions : It readily engages in C-C bond formation with enolates or activated alkenes, respectively, yielding densely functionalized products containing hydroxyl, keto, and ester groups in a single step.[5]
-
Wittig and Related Reactions : It serves as an effective substrate for Wittig and Aza-Wittig reactions, providing access to electron-deficient alkenes and 2-azadienes.[4]
Detailed Experimental Protocol: Synthesis of Ethyl 3-Hydroxypyrazine-2-carboxylate
This protocol describes a key step in a modern synthesis of the Favipiravir core, demonstrating the practical utility of diethyl mesoxalate in a drug development context.[1]
Objective: To synthesize a key pyrazine intermediate via condensation of ethylenediamine with diethyl mesoxalate.
Materials:
-
Diethyl mesoxalate (DEM), (CAS 609-09-6), ≥95% purity
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethylenediamine (1.0 eq) in anhydrous ethanol (approx. 0.5 M).
-
Nucleophilic Addition: Cool the solution in an ice bath. To this stirring solution, add diethyl mesoxalate (1.05 eq) dropwise over 15-20 minutes. Causality Note: The dropwise addition at low temperature helps to control the exotherm of the initial condensation and imine formation, preventing side reactions.
-
Cyclization and Aromatization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to a pH of ~2 to protonate the product.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8, at which point the product should precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel using a DCM/methanol gradient to yield the pure ethyl 3-hydroxypyrazine-2-carboxylate.
Trustworthiness (Self-Validation):
-
Expected Outcome: The reaction should yield a solid product.
-
Characterization: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectroscopic data should be consistent with the structure of ethyl 3-hydroxypyrazine-2-carboxylate.
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Conclusion
Diethyl mesoxalate is far more than a simple chemical; it is a powerful and versatile tool for the construction of complex molecular architectures. Its unique electronic properties, characterized by a highly electrophilic central carbonyl group, enable a wide spectrum of synthetic transformations that are fundamental to modern drug discovery and development.[1][2] By understanding the underlying principles of its reactivity, researchers can strategically employ this C3 synthon to streamline synthetic routes, access novel chemical space, and accelerate the development of next-generation therapeutics.
References
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LookChem. (n.d.). Diethyl mesoxalate. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). DIETHYL MESOXALATE. Inxight Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69105, 1,3-Diethyl 2-oxopropanedioate. Retrieved from [Link]
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precisionFDA. (n.d.). DIETHYL MESOXALATE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of diethyl mesoxalate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]
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ResearchGate. (2025). Diethyl Mesoxalate, A Representative Tricarbonyl Compound – A Useful Synthetic Tool Possessing Diverse Reactivities | Request PDF. Retrieved from [Link]
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